molecular formula C22H38O8S2 B12414928 Alkyne-PEG4-SS-PEG4-alkyne

Alkyne-PEG4-SS-PEG4-alkyne

Cat. No.: B12414928
M. Wt: 494.7 g/mol
InChI Key: NSDZQVXLZWRJNH-UHFFFAOYSA-N
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Description

Alkyne-PEG4-SS-PEG4-alkyne is a bifunctional linker molecule that incorporates two alkyne groups, separated by two polyethylene glycol (PEG4) units, and a central disulfide bond (SS). This unique structure offers enhanced solubility, increased flexibility, and a cleavable disulfide bridge, making it an ideal candidate for advanced bioconjugation and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alkyne-PEG4-SS-PEG4-alkyne typically involves the following steps:

    Formation of PEG4 Units: Polyethylene glycol units are synthesized through polymerization reactions.

    Introduction of Alkyne Groups: Alkyne groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.

    Formation of Disulfide Bond: The disulfide bond is formed through oxidation reactions involving thiol groups.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization and click chemistry techniques, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAc reactions.

    Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.

Major Products:

Comparison with Similar Compounds

Uniqueness: Alkyne-PEG4-SS-PEG4-alkyne stands out due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly valuable in drug delivery and bioconjugation applications .

Properties

Molecular Formula

C22H38O8S2

Molecular Weight

494.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2

InChI Key

NSDZQVXLZWRJNH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C

Origin of Product

United States

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